3-Bromo-4-(tert-butyl)aniline

Catalog No.
S666214
CAS No.
103275-21-4
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(tert-butyl)aniline

CAS Number

103275-21-4

Product Name

3-Bromo-4-(tert-butyl)aniline

IUPAC Name

3-bromo-4-tert-butylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3

InChI Key

AXNHKDCJNXKFFT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br

Synthesis and Characterization:

Potential Applications:

Research suggests that 3-Bromo-4-(tert-butyl)aniline may have potential applications in various scientific fields, including:

  • Medicinal Chemistry: Due to the presence of a bromine atom and a bulky tert-butyl group, 3-Bromo-4-(tert-butyl)aniline could serve as a precursor molecule for the synthesis of novel bioactive compounds. However, there is limited publicly available information on its specific use in this field.
  • Material Science: The unique properties of 3-Bromo-4-(tert-butyl)aniline, such as its potential to form hydrogen bonds or participate in pi-pi stacking interactions, could be of interest for material science applications. However, specific research on its use in this field is scarce.
  • Organic Chemistry: 3-Bromo-4-(tert-butyl)aniline can be used as a starting material for further organic transformations due to the presence of the reactive bromine and amine functional groups. Research studies have explored its use in Suzuki-Miyaura coupling reactions, which are powerful tools for carbon-carbon bond formation. []

3-Bromo-4-(tert-butyl)aniline is an organic compound with the molecular formula C10H14BrNC_{10}H_{14}BrN. It is a derivative of aniline, characterized by the substitution of a bromine atom at the third position of the benzene ring and a tert-butyl group at the fourth position. This compound is notable for its structural features, which include a bulky tert-butyl group that imparts steric hindrance and a bromine atom that acts as an electron-withdrawing substituent. These characteristics influence its reactivity and applications in various chemical processes and biological studies.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield the corresponding aniline derivative without the bromine atom.

Common reagents used in these reactions include sodium amide or potassium thiolate in polar aprotic solvents for substitution, and potassium permanganate or chromium trioxide for oxidation.

Research indicates that 3-Bromo-4-(tert-butyl)aniline interacts with various biological systems, particularly through its role as a substrate for cytochrome P450 enzymes. These enzymes are crucial for the metabolism of both xenobiotics and endogenous compounds, suggesting potential implications in drug metabolism and toxicology. The compound has been studied for its effects on oxidative stress responses and may influence metabolic pathways through enzyme inhibition or modulation.

The synthesis of 3-Bromo-4-(tert-butyl)aniline can be achieved through several methods:

  • Bromination of 4-(tert-butyl)aniline: This method involves treating 4-(tert-butyl)aniline with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Diazotization followed by Bromination: A common approach includes diazotizing 4-tert-butylaniline using sodium nitrite and hydrochloric acid, followed by treatment with cuprous bromide to yield 3-Bromo-4-(tert-butyl)aniline .

3-Bromo-4-(tert-butyl)aniline has various applications across multiple fields:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.
  • Industrial Use: It finds application in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties.

The interaction profile of 3-Bromo-4-(tert-butyl)aniline suggests it may modulate enzyme activity or receptor signaling pathways. Its interactions with cytochrome P450 enzymes highlight its potential role in influencing drug metabolism. Furthermore, studies on its binding affinity to specific molecular targets indicate possible therapeutic applications, particularly in drug development where enzyme modulation is critical.

Several compounds share structural similarities with 3-Bromo-4-(tert-butyl)aniline. Notable examples include:

  • 2-Bromo-4-(tert-butyl)aniline: Similar structure but with the bromine atom at the second position, leading to different reactivity.
  • 4-Bromoaniline: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain substitution reactions.
  • 4-tert-Butylaniline: Lacks the bromine atom, affecting its reactivity and applications.
  • 3-Bromoaniline: Lacks the tert-butyl group, influencing its chemical behavior and uses.

XLogP3

3.6

Dates

Modify: 2023-08-15

Explore Compound Types